molecular formula C17H21N3O6S2 B2899598 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide CAS No. 1171565-79-9

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide

カタログ番号: B2899598
CAS番号: 1171565-79-9
分子量: 427.49
InChIキー: YFVPTCHHYKZTEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide, also known as PSC-833, is a synthetic molecule that belongs to the class of sulfonyl-containing compounds. PSC-833 has been extensively studied for its potential application in cancer treatment, particularly in the area of multidrug resistance (MDR). MDR is a phenomenon where cancer cells become resistant to chemotherapy drugs, leading to treatment failure. PSC-833 has been shown to reverse MDR and enhance the efficacy of chemotherapy drugs.

作用機序

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide works by inhibiting the activity of P-gp, a membrane protein that pumps chemotherapy drugs out of cancer cells. P-gp is overexpressed in MDR cancer cells, leading to drug resistance. By inhibiting P-gp, this compound enhances the efficacy of chemotherapy drugs and overcomes MDR. This compound binds to the ATP-binding site on P-gp, preventing the hydrolysis of ATP, which is required for the pumping activity of P-gp. This leads to the accumulation of chemotherapy drugs inside cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting P-gp, this compound has been shown to inhibit the activity of other transport proteins, such as multidrug resistance-associated protein (MRP) and breast cancer resistance protein (BCRP). This compound has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines. In terms of physiological effects, this compound has been shown to enhance the efficacy of chemotherapy drugs in animal models of cancer, leading to increased survival rates.

実験室実験の利点と制限

One of the main advantages of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is its ability to reverse MDR and enhance the efficacy of chemotherapy drugs. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in vivo. Another limitation is that this compound can interact with other drugs, leading to potential drug-drug interactions. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for lab experiments.

将来の方向性

There are a number of future directions for research on 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide. One direction is to study its potential application in combination with other chemotherapy drugs, to further enhance their efficacy. Another direction is to study its potential application in other diseases, such as Alzheimer's disease, where drug resistance is also a major obstacle. Additionally, there is a need for further research on the toxicity and pharmacokinetics of this compound, to better understand its potential use in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, to increase its availability for lab experiments and potential clinical use.

合成法

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide involves the reaction of 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid with 4-aminobenzenesulfonamide and 4-bromophenethylamine. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, followed by the addition of 4-bromophenethylamine. The final product is obtained after purification using column chromatography.

科学的研究の応用

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been studied extensively for its potential application in cancer treatment. In particular, it has been shown to reverse MDR, a major obstacle in the successful treatment of cancer. This compound works by inhibiting the activity of P-glycoprotein (P-gp), a membrane protein that pumps chemotherapy drugs out of cancer cells, leading to drug resistance. By inhibiting P-gp, this compound enhances the efficacy of chemotherapy drugs and overcomes MDR.

特性

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c18-27(22,23)14-5-3-13(4-6-14)9-10-19-17(21)15-7-8-16(26-15)28(24,25)20-11-1-2-12-20/h3-8H,1-2,9-12H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVPTCHHYKZTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。